3-chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)propanamide

Descripción general

Descripción

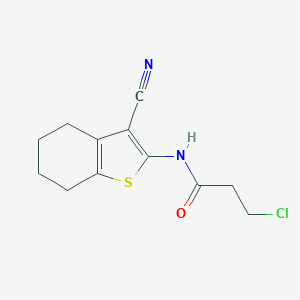

3-chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)propanamide is a synthetic organic compound with a complex structure It contains a benzothiophene core, which is a sulfur-containing heterocycle, and various functional groups such as a cyano group, a chloro group, and an amide group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)propanamide typically involves multiple steps. One common approach is to start with the benzothiophene core and introduce the cyano group through a nucleophilic substitution reaction. The chloro group can be introduced via chlorination, and the amide group is formed through an amidation reaction. Specific reaction conditions, such as the choice of solvents, catalysts, and temperatures, can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as the use of continuous flow reactors and automated systems, can enhance efficiency and scalability. Additionally, purification techniques like crystallization and chromatography are employed to ensure the high purity of the compound .

Análisis De Reacciones Químicas

Types of Reactions

3-chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove or alter specific functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

The compound has shown potential in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases.

Anticancer Activity

Research has indicated that compounds similar to 3-chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)propanamide exhibit anticancer properties. A study reported that derivatives of benzothiophene displayed significant cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest .

Antimicrobial Properties

Another area of interest is the antimicrobial activity of this compound. Preliminary studies have shown that it possesses inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The structure-function relationship suggests that the cyano group plays a crucial role in enhancing its antimicrobial efficacy .

Material Science Applications

In material science, this compound can be utilized as a precursor for synthesizing novel polymers and nanomaterials.

Polymer Synthesis

The incorporation of this compound into polymer matrices has been explored for developing materials with enhanced thermal stability and mechanical properties. For instance, blending it with polyvinyl chloride (PVC) has resulted in composites with improved tensile strength and resistance to thermal degradation .

Agricultural Chemistry Applications

The compound's potential as a pesticide or herbicide is another promising application area.

Herbicidal Activity

Field studies have demonstrated that formulations containing this compound exhibit effective herbicidal activity against common weeds such as Amaranthus retroflexus. The mode of action appears to involve the inhibition of photosynthesis in target plants .

Case Studies

Mecanismo De Acción

The mechanism of action of 3-chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparación Con Compuestos Similares

Similar Compounds

- 3-chloro-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-6-methyl-1-benzothiophene-2-carboxamide

- N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carboxamide]

Uniqueness

3-chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)propanamide is unique due to its specific combination of functional groups and the benzothiophene core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Actividad Biológica

3-chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)propanamide is a synthetic compound belonging to the class of benzothiophene derivatives. Its structural characteristics suggest potential biological activities that could be relevant in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C12H13ClN2OS

- Molecular Weight : 268.76 g/mol

- CAS Number : 362481-04-7

Biological Activity Overview

The biological activity of this compound has been investigated in various studies focusing on its potential therapeutic applications. The following sections detail specific activities observed in research.

1. Anticancer Activity

Research indicates that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. A study evaluating related benzothiophene derivatives showed effective tumor cell cytotoxicity against several human cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at specific phases .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa (Cervical) | 15 | Apoptosis induction |

| MCF7 (Breast) | 10 | Cell cycle arrest at G2/M phase |

| A549 (Lung) | 20 | Inhibition of proliferation |

2. Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory effects. In vitro studies demonstrated that it can inhibit the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharide (LPS). This suggests a potential use in treating inflammatory diseases .

3. Antimicrobial Activity

Preliminary studies have shown that derivatives of benzothiophene exhibit antimicrobial properties against various bacterial strains. While specific data on this compound is limited, similar compounds have demonstrated effectiveness against Helicobacter pylori and other pathogens .

The biological mechanisms underlying the activity of this compound can be attributed to:

- Inhibition of Enzymatic Activity : Some studies suggest that benzothiophene derivatives can inhibit enzymes involved in cancer progression and inflammation.

- Modulation of Signaling Pathways : These compounds may interfere with critical signaling pathways such as NF-kB and MAPK pathways that regulate inflammation and cell survival.

Case Study 1: Cytotoxicity Against Cancer Cells

A series of experiments assessed the cytotoxic effects of various benzothiophene derivatives on cancer cell lines. The results indicated that modifications to the benzothiophene structure significantly impacted their cytotoxic potency and selectivity against cancer cells compared to normal cells .

Case Study 2: Anti-inflammatory Effects

In a controlled study involving murine macrophages, treatment with the compound resulted in a significant reduction in TNF-alpha and IL-6 production post-LPS stimulation. This highlights its potential as an anti-inflammatory agent .

Propiedades

IUPAC Name |

3-chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClN2OS/c13-6-5-11(16)15-12-9(7-14)8-3-1-2-4-10(8)17-12/h1-6H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIRKVPMIFKTKMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=C(S2)NC(=O)CCCl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00364891 | |

| Record name | 3-chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00364891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58125-41-0 | |

| Record name | 3-chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00364891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.